(S)-7-(2,3-Dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
(S)-7-(2,3-Dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound known for its significant biological and chemical properties This compound is a derivative of purine, a heterocyclic aromatic organic compound, and is characterized by the presence of a dihydroxypropyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-(2,3-Dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the enantioselective synthesis of the dihydroxypropyl group. One common method is the Sharpless asymmetric epoxidation of 2,2-dimethyl-6-(3-hydroxy-1-propenyl)-1,3-dioxin-4-one using titanium tetraisopropoxide and diisopropyl tartrate, followed by catalytic hydrogenation . This method yields enantiomerically pure compounds that serve as versatile building blocks for further synthesis.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including the use of optimized reaction conditions and catalysts, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(S)-7-(2,3-Dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dihydroxypropyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropyl group can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(S)-7-(2,3-Dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its interactions with DNA and its potential as an antiviral agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-7-(2,3-Dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the replication of DNA and RNA viruses by interfering with viral enzymes such as adenosine deaminase and thymidine kinase . These interactions disrupt the viral replication process, making the compound effective against a broad spectrum of viruses.
Comparison with Similar Compounds
Similar Compounds
(S)-9-(2,3-Dihydroxypropyl)adenine: Another nucleoside analog with antiviral properties.
Hydroxyalkylbenzimidazoles: Compounds with similar hydroxyalkyl groups that exhibit biological activity.
Hydroxyalkylbenzotriazoles: Similar to benzimidazoles, these compounds also have hydroxyalkyl groups and are used in various chemical applications.
Uniqueness
(S)-7-(2,3-Dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structure and the presence of the dihydroxypropyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
72376-77-3 |
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Molecular Formula |
C10H14N4O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
7-[(2S)-2,3-dihydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O4/c1-12-8-7(9(17)13(2)10(12)18)14(5-11-8)3-6(16)4-15/h5-6,15-16H,3-4H2,1-2H3/t6-/m0/s1 |
InChI Key |
KSCFJBIXMNOVSH-LURJTMIESA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)O |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C[C@@H](CO)O |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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